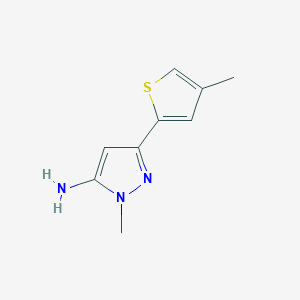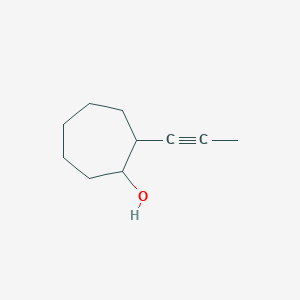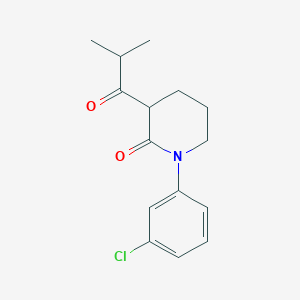
N',3-dihydroxypiperidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,3-dihydroxypiperidine-1-carboximidamide is a chemical compound with the molecular formula C₆H₁₃N₃O₂ It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both hydroxyl and carboximidamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,3-dihydroxypiperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine and other reagents under controlled conditions. One common method involves the reaction of piperidine-1-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C for several hours, resulting in the formation of N’,3-dihydroxypiperidine-1-carboximidamide .
Industrial Production Methods
While specific industrial production methods for N’,3-dihydroxypiperidine-1-carboximidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’,3-dihydroxypiperidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups in the presence of a base.
Major Products Formed
Oxidation: Formation of piperidine-1-carboximidamide derivatives with carbonyl groups.
Reduction: Formation of piperidine-1-carboximidamide derivatives with amine groups.
Substitution: Formation of various substituted piperidine-1-carboximidamide derivatives.
Scientific Research Applications
N’,3-dihydroxypiperidine-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’,3-dihydroxypiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Piperidine-1-carboximidamide: Lacks the hydroxyl groups present in N’,3-dihydroxypiperidine-1-carboximidamide.
N-hydroxypiperidine-1-carboximidamide: Contains only one hydroxyl group compared to the two in N’,3-dihydroxypiperidine-1-carboximidamide.
3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides: Structurally different but share the carboximidamide functional group.
Uniqueness
N’,3-dihydroxypiperidine-1-carboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to inhibit multiple enzymes involved in cancer cell proliferation makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C6H13N3O2 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
N',3-dihydroxypiperidine-1-carboximidamide |
InChI |
InChI=1S/C6H13N3O2/c7-6(8-11)9-3-1-2-5(10)4-9/h5,10-11H,1-4H2,(H2,7,8) |
InChI Key |
NJDYSSYHCKSLAL-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(CN(C1)/C(=N/O)/N)O |
Canonical SMILES |
C1CC(CN(C1)C(=NO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
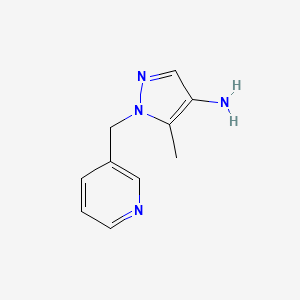
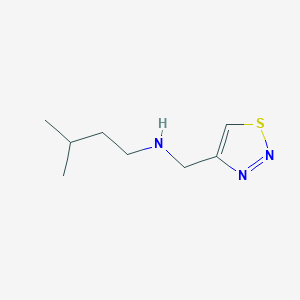
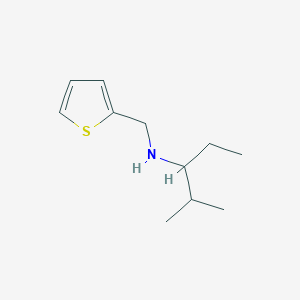
![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
![[3-(2-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B13305370.png)
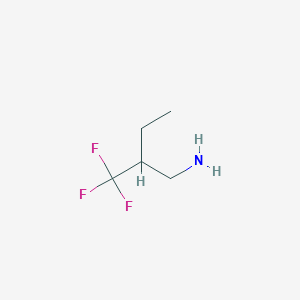

![1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene](/img/structure/B13305394.png)

